molecular formula C46H28N4O2Ru B13128139 Dicarbonyl(tetraphenylporphinato)ruthenium(II)

Dicarbonyl(tetraphenylporphinato)ruthenium(II)

Cat. No.: B13128139
M. Wt: 769.8 g/mol
InChI Key: PJRRXLCKSQRBGE-UHFFFAOYSA-N
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Description

Dicarbonyl(tetraphenylporphinato)ruthenium(II) is a coordination complex of ruthenium with the chemical formula Ru(CO)₂(TPP). This compound features a ruthenium center coordinated to two carbonyl (CO) ligands and a tetraphenylporphyrin (TPP) ligand. It is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicarbonyl(tetraphenylporphinato)ruthenium(II) typically involves the reaction of tetraphenylporphyrin (H₂TPP) with a ruthenium precursor, such as ruthenium(III) chloride. The reaction is carried out in the presence of a reducing agent, often under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

H2TPP+RuCl33H2O+2CORu(CO)2(TPP)+3HCl+3H2O\text{H}_2\text{TPP} + \text{RuCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{CO} \rightarrow \text{Ru(CO)}_2(\text{TPP}) + 3\text{HCl} + 3\text{H}_2\text{O} H2​TPP+RuCl3​⋅3H2​O+2CO→Ru(CO)2​(TPP)+3HCl+3H2​O

Industrial Production Methods

While specific industrial production methods for Dicarbonyl(tetraphenylporphinato)ruthenium(II) are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dicarbonyl(tetraphenylporphinato)ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands such as CO can be substituted with other ligands like phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.

    Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and may require heating or the use of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Ru(III) or Ru(IV) species, while substitution reactions can produce complexes with different ligands coordinated to the ruthenium center.

Scientific Research Applications

Dicarbonyl(tetraphenylporphinato)ruthenium(II) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.

    Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment.

    Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which Dicarbonyl(tetraphenylporphinato)ruthenium(II) exerts its effects involves coordination to target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with these targets, disrupting their normal function. Additionally, the compound’s ability to generate reactive oxygen species (ROS) under light irradiation makes it effective in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    Dichlorotris(triphenylphosphine)ruthenium(II): This compound also features a ruthenium center coordinated to multiple ligands and is used in catalysis.

    Bis(triphenylphosphine)ruthenium(II) dicarbonyl chloride: Similar in structure, this compound is used in various catalytic applications.

Uniqueness

Dicarbonyl(tetraphenylporphinato)ruthenium(II) is unique due to its coordination with the tetraphenylporphyrin ligand, which imparts distinct electronic properties and stability. This makes it particularly suitable for applications in photodynamic therapy and advanced material development.

Properties

Molecular Formula

C46H28N4O2Ru

Molecular Weight

769.8 g/mol

IUPAC Name

carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.2CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2;/h1-28H;;;/q-2;;;+2

InChI Key

PJRRXLCKSQRBGE-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2]

Origin of Product

United States

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